![molecular formula C7H6Cl2N4 B1422521 4-Chlor-6-(chlormethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin CAS No. 1255147-37-5](/img/structure/B1422521.png)
4-Chlor-6-(chlormethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin
Übersicht
Beschreibung
“4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been described in numerous methods . For instance, one method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another method involves dissolving 2-cyano-3- (1, 3-dioxolane) ethyl propionate with ethanol, adding alkali and formamidine acetate at room temperature, and heating the system to reflux .Molecular Structure Analysis
The molecular structure of pyrimidines includes two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Chemical Reactions Analysis
Pyrimidines exhibit potent anti-inflammatory effects . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines vary. For instance, 4-Chloropyrimidine hydrochloride is a white to off-white powder that is soluble in water .Wissenschaftliche Forschungsanwendungen
Krebsforschung
Diese Verbindung hat aufgrund ihrer inhibitorischen Aktivität ein erhebliches Potenzial in der Krebsforschung gezeigt. Verbindungen mit ähnlichen Strukturen wurden berichtet, inhibitorische Wirkungen mit niedrigen IC50-Werten zu zeigen, was ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen zeigt .
Entzündungshemmende Anwendungen
Analoga des Pyrazolo[3,4-d]pyrimidins wurden synthetisiert und auf ihre entzündungshemmenden Wirkungen untersucht. Untersuchungen zur Struktur-Wirkungs-Beziehung (SAR) deuten darauf hin, dass bestimmte Modifikationen die entzündungshemmenden Eigenschaften verbessern können .
Medizinische Chemie
Der Pyrimidinring und seine Derivate, einschließlich Pyrazolo[3,4-d]pyrimidin, sind in der medizinischen Chemie und der Arzneimittelentwicklung von Bedeutung. Sie wirken sich durch Hemmung von Proteinkinasen aus, die essentielle Enzyme in verschiedenen biologischen Prozessen sind .
Wirkmechanismus
Target of Action
The primary targets of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The action of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine affects several biochemical pathways. It inhibits the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
The result of the action of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of cell growth and proliferation . It has shown superior cytotoxic activities against certain cell lines . For instance, it has demonstrated significant cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Safety and Hazards
Safety and hazards associated with pyrimidines include acute toxicity, eye irritation, skin irritation, and skin sensitization . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and damage to various organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing significant toxicity .
Metabolic Pathways
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, and it can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .
Eigenschaften
IUPAC Name |
4-chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-13-7-4(3-10-13)6(9)11-5(2-8)12-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZZJARMBVNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine an interesting compound for further research?
A1: This compound serves as a valuable building block for creating a variety of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. [, ] This is significant because this class of compounds has shown promise in exhibiting diverse pharmacological properties. Essentially, it acts as a sort of molecular scaffold, allowing scientists to easily swap in different chemical groups at specific positions. This "modular" approach is highly valuable in medicinal chemistry for exploring potential drug candidates and understanding how structural changes influence biological activity.
Q2: What is known about the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine?
A2: Researchers have developed an efficient two-step synthesis route starting from readily available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [] The process involves the formation of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as an intermediate compound. This synthetic route offers a practical and streamlined way to produce the target compound, paving the way for further exploration of its derivatives and potential applications.
Q3: How was the structure of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivative confirmed?
A3: A combination of techniques was employed to rigorously confirm the structure of both the parent compound and its derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These included:* Elemental analysis: This verified the elemental composition of the compounds.* High-resolution mass spectrometry: This provided precise molecular weight information.* Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): This elucidated the connectivity and environment of the atoms within the molecules.* Infrared (IR) spectroscopy: This identified functional groups present in the compounds.* X-ray analysis (for the derivative): This provided a three-dimensional representation of the molecule, confirming the atom arrangement and overall structure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


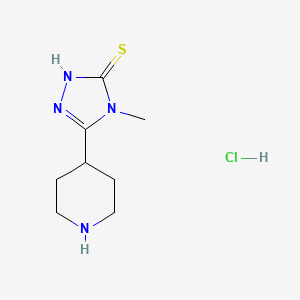
![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)
![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)
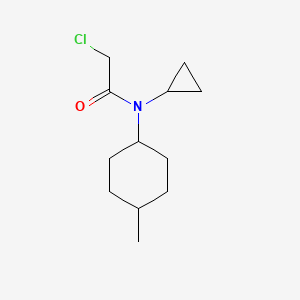
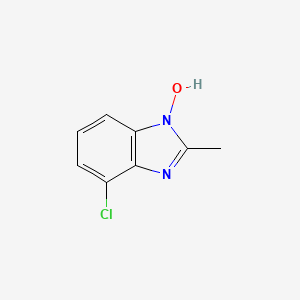
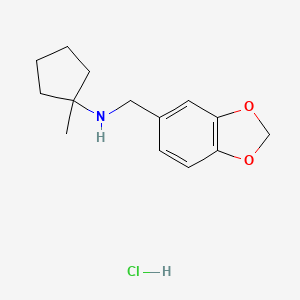
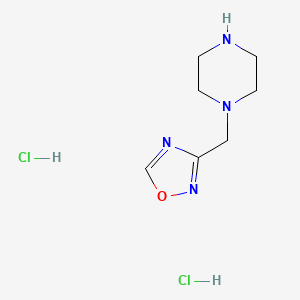
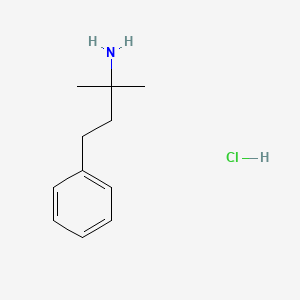
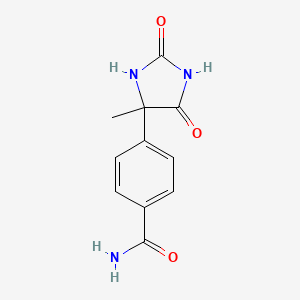
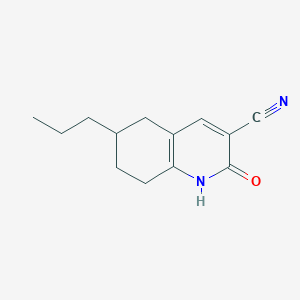
![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)
![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)
![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)
